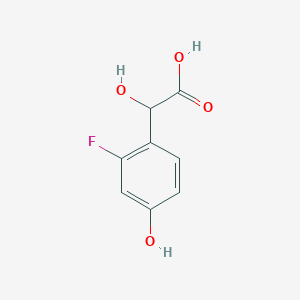

2-Fluoro-4-hydroxymandelic acid

Description

Properties

IUPAC Name |

2-(2-fluoro-4-hydroxyphenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO4/c9-6-3-4(10)1-2-5(6)7(11)8(12)13/h1-3,7,10-11H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPLUSAHBAAJHGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)F)C(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Isopropyl Protection

A patented method utilizes isopropyl groups to protect the phenolic hydroxyl of 3-fluorophenol before condensation. The protection step involves reacting 3-fluorophenol with 2-bromopropane in the presence of potassium carbonate, yielding 1-fluoro-3-isopropoxybenzene. This intermediate undergoes bromination at the ortho position, followed by a Grignard reaction with isopropyl magnesium chloride and subsequent formylation with DMF to produce 2-fluoro-4-isopropoxybenzaldehyde. Deprotection under acidic conditions regenerates the hydroxyl group, yielding 2-fluoro-4-hydroxybenzaldehyde, which is oxidized to the target mandelic acid derivative.

Advantages:

Boric Acid Ester Protection

Alternative approaches employ boric acid esters to temporarily mask the phenolic hydroxyl. Glyoxylic acid reacts with the boron-protected 3-fluorophenol, forming a stable intermediate that is hydrolyzed post-condensation to release the mandelic acid product. This method minimizes side reactions and enhances yield to 70–80%.

Bromination and Grignard Reaction Pathways

A multi-step synthesis route begins with bromination of protected 3-fluorophenol derivatives. For example, 1-fluoro-3-isopropoxybenzene is brominated using N-bromosuccinimide (NBS) under radical conditions to yield 1-bromo-2-fluoro-4-isopropoxybenzene. This bromide undergoes a Grignard exchange with isopropyl magnesium chloride, forming a magnesium complex that reacts with DMF to introduce the aldehyde functionality. Subsequent oxidation of the aldehyde to the carboxylic acid and deprotection yields 2-fluoro-4-hydroxymandelic acid.

Critical Steps:

-

Grignard Reaction: Conducted at −15°C to 10°C to prevent premature quenching.

-

Oxidation: Potassium permanganate or Jones reagent converts the aldehyde to the carboxylic acid.

Anion Exchange Chromatography for Isomer Separation

Post-condensation mixtures often contain regioisomers (e.g., 2-fluoro-3-hydroxymandelic acid), necessitating precise separation. Anion exchange chromatography with macroreticular resins functionalized with alkylamino groups effectively isolates the target isomer. The resin preferentially binds the 4-hydroxy isomer due to its lower pKa, enabling elution with ammonia solutions.

Performance Metrics:

-

Resolution: >99% separation efficiency for 2-fluoro-4-hydroxymandelic acid.

-

Yield Recovery: 95–99% of the target compound is recovered after elution.

Comparative Analysis of Synthetic Methodologies

| Method | Reagents | Yield | Purity | Key Advantage |

|---|---|---|---|---|

| Glyoxylic Acid Condensation | Glyoxylic acid, 3-fluorophenol | 65–75% | 85–90% | Simplicity, low cost |

| Isopropyl Protection | 2-Bromopropane, DMF | 70–80% | >99.5% | High purity, industrial scalability |

| Boric Acid Ester | Boric acid, glyoxylic acid | 70–80% | 90–95% | Reduced side reactions |

| Anion Exchange Chromatography | Ammonia, macroreticular resin | 95–99% | >99% | Effective isomer separation |

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-hydroxymandelic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include fluorinated ketones, alcohols, and substituted aromatic compounds, which can be further utilized in various synthetic applications.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that 2F4HMA exhibits significant anti-inflammatory effects. It has been shown to inhibit neutrophil chemotaxis and degranulation, which are critical processes in inflammatory responses. The compound can modulate the activity of chemokines like CXCL8 and C5a, thereby reducing tissue damage associated with excessive neutrophil recruitment during inflammation .

Treatment of Chronic Diseases

The compound has potential applications in treating chronic inflammatory diseases such as psoriasis, ulcerative colitis, and chronic obstructive pulmonary disease (COPD). Its ability to selectively inhibit inflammatory pathways without affecting cyclooxygenase (COX) activity suggests that it may provide therapeutic benefits with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies and Research Findings

Several studies have documented the efficacy of 2F4HMA in various experimental models:

- Psoriasis Model : In a murine model of psoriasis, treatment with 2F4HMA significantly reduced skin inflammation and lesion severity by inhibiting neutrophil infiltration .

- Colitis Model : In models of ulcerative colitis, administration of 2F4HMA resulted in decreased disease activity index scores and histological improvement, suggesting its potential as a therapeutic agent for gastrointestinal inflammatory disorders .

Drug Discovery

Due to its favorable pharmacokinetic properties, 2F4HMA is being explored as a lead compound for developing new anti-inflammatory drugs. Its structural characteristics allow for modifications that can enhance potency and selectivity against specific inflammatory pathways.

Immunotherapy Applications

Recent studies have also investigated the use of 2F4HMA as an immunoadjuvant in cancer therapies. Its ability to modulate immune responses may enhance the efficacy of existing immunotherapeutic strategies .

Mechanism of Action

The mechanism of action of 2-Fluoro-4-hydroxymandelic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes and receptors. The fluorine atom enhances the compound’s stability and bioavailability by influencing its electronic properties and metabolic pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes key structural analogs and their substituent differences:

¹CAS numbers for fluorinated analogs (e.g., 68886-07-7) relate to (2-fluoro-4-hydroxyphenyl)acetic acid but lack the α-hydroxyl group .

²3-Chloro-4-hydroxymandelic acid’s properties are inferred from halogenated analogs .

³4-Methoxymandelic acid is commercially available for research but lacks fluorination .

Physicochemical Properties

Acidity and Solubility

- Fluorine Effects : The 2-fluoro substituent in 2-fluoro-4-hydroxymandelic acid is expected to lower the pKa of the α-hydroxyl group compared to 4-hydroxymandelic acid (unfluorinated) due to electron withdrawal, enhancing water solubility.

- Chlorine vs. Fluorine : 3-Chloro-4-hydroxymandelic acid likely has greater acidity than the fluoro analog due to chlorine’s higher electronegativity, though steric bulk may reduce solubility .

- Methoxy Substitution : 4-Methoxymandelic acid’s OCH₃ group donates electrons, reducing acidity and increasing lipophilicity, which may favor membrane permeability .

Thermal Stability

- 4-Hydroxymandelic acid has a melting point of 82–85°C , while fluorinated analogs may exhibit higher melting points due to stronger intermolecular forces (e.g., hydrogen bonding with F).

Biological Activity

2-Fluoro-4-hydroxymandelic acid is a derivative of mandelic acid that has garnered attention for its potential biological activities, including antimicrobial and antioxidant properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

2-Fluoro-4-hydroxymandelic acid possesses a unique structure characterized by the presence of a hydroxyl group and a fluorine atom. The chemical formula is , with a molecular weight of approximately 174.15 g/mol. The fluorine atom enhances the compound's stability and bioavailability, influencing its interaction with biological targets.

The biological activity of 2-Fluoro-4-hydroxymandelic acid can be attributed to its ability to form hydrogen bonds through its hydroxyl and carboxylic acid groups. This interaction allows the compound to engage with various enzymes and receptors, potentially modulating biochemical pathways involved in cellular processes.

1. Antimicrobial Properties

Research indicates that 2-Fluoro-4-hydroxymandelic acid exhibits significant antimicrobial activity. A study demonstrated that this compound can inhibit the growth of various bacteria, including Pseudomonas species, which are known for their resistance to antibiotics . The inhibition was measured using an IC50 value, indicating the concentration required to reduce bacterial growth by 50%.

| Microorganism | IC50 (mM) |

|---|---|

| Pseudomonas aeruginosa | 0.42 |

| Escherichia coli | 0.70 |

| Staphylococcus aureus | 1.27 |

2. Antioxidant Activity

The antioxidant properties of 2-Fluoro-4-hydroxymandelic acid have been evaluated through various assays, including DPPH and ABTS assays. These studies suggest that the compound demonstrates moderate antioxidant activity, which is crucial for protecting cells from oxidative stress .

| Assay Type | Activity Level |

|---|---|

| DPPH | Moderate |

| ABTS | Moderate |

| FRAP | Low |

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, researchers isolated a strain of Pseudomonas convexa capable of degrading mandelic acid derivatives. This strain utilized 4-hydroxymandelic acid as an intermediate in its metabolic pathway, showcasing the compound's role in microbial metabolism . The degradation pathway involved several enzymes that were characterized in cell-free extracts.

Case Study 2: Synthesis and Biological Evaluation

A recent study synthesized various derivatives of 2-Fluoro-4-hydroxymandelic acid and assessed their biological activities as PD-L1 antagonists. These compounds were tested in vitro for their ability to disrupt the PD-1/PD-L1 interaction, which is significant in cancer immunotherapy . The results indicated that certain derivatives exhibited low nanomolar inhibitory activities, suggesting their potential as therapeutic agents.

Research Findings

Recent investigations into the biological activity of 2-Fluoro-4-hydroxymandelic acid highlight its dual role as both an antimicrobial agent and an antioxidant. The compound's structural modifications can enhance its efficacy against specific microbial strains and improve its pharmacological properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Fluoro-4-hydroxymandelic acid, and how can enantiomeric purity be ensured?

- Methodological Answer : Synthesis can proceed via fluorination of 4-hydroxymandelic acid precursors using electrophilic fluorinating agents (e.g., Selectfluor®) under controlled pH (5–7) to minimize side reactions. Asymmetric synthesis via chiral auxiliaries or enzymatic resolution (e.g., lipase-mediated kinetic resolution) ensures enantiomeric purity. Post-synthesis, chiral HPLC (e.g., Chiralpak® IA column, hexane/isopropanol mobile phase) or polarimetry verifies enantiomeric excess (≥98%) .

Q. How should researchers characterize the physicochemical properties of 2-Fluoro-4-hydroxymandelic acid?

- Methodological Answer : Key techniques include:

- Melting Point : Differential Scanning Calorimetry (DSC) to detect decomposition (cf. 133–134°C decomposition in 4-hydroxy-3-methoxymandelic acid ).

- Spectral Analysis : / NMR for structural confirmation (e.g., coupling constants to identify fluorine positioning) and FT-IR for hydroxyl/carboxylic acid group validation .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .

Q. What analytical methods are optimal for quantifying 2-Fluoro-4-hydroxymandelic acid in complex matrices?

- Methodological Answer : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm provides robust quantification (LOQ: 0.1 µg/mL). For trace analysis, LC-MS/MS (ESI-negative mode, m/z 185 → 141 transition) enhances sensitivity .

Advanced Research Questions

Q. How does the fluorine substituent influence the electronic and reactivity profiles of 2-Fluoro-4-hydroxymandelic acid compared to non-fluorinated analogs?

- Methodological Answer : Computational studies (DFT at B3LYP/6-311+G(d,p)) reveal fluorine’s electron-withdrawing effect increases acidity (pKa ~2.8 for COOH vs. ~3.2 in 4-hydroxymandelic acid). This enhances stability against oxidative degradation but reduces nucleophilicity in esterification reactions. Comparative NMR chemical shifts (δC-F ~110 ppm) validate electronic effects .

Q. What strategies reconcile discrepancies in reported spectral data for fluorinated mandelic acid derivatives?

- Methodological Answer : Discrepancies often arise from solvent polarity, pH, or isomerism. Standardize conditions:

- NMR : Use deuterated DMSO for hydrogen-bonding suppression.

- HPLC : Validate column lot consistency to avoid retention time shifts.

- Cross-reference with high-purity commercial standards (e.g., Thermo Scientific’s 98% purity specifications ).

Q. How can metabolic pathways of 2-Fluoro-4-hydroxymandelic acid be elucidated in in vitro models?

- Methodological Answer : Use hepatocyte incubations (e.g., HepG2 cells) with LC-HRMS to identify phase I/II metabolites. Compare to known pathways of 4-hydroxy-3-methoxymandelic acid, where O-methylation and glucuronidation dominate. Isotope-labeled analogs (e.g., -4-hydroxyphenyl) track metabolic fate .

Q. What experimental designs mitigate racemization during derivatization of 2-Fluoro-4-hydroxymandelic acid?

- Methodological Answer : Avoid high-temperature esterification; instead, use mild conditions (e.g., DCC/DMAP at 0–4°C). Monitor racemization via circular dichroism (CD spectroscopy) or chiral GC-MS post-derivatization. Enzymatic methods (e.g., esterase-mediated acylations) preserve stereochemistry .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data for 2-Fluoro-4-hydroxymandelic acid in aqueous vs. organic solvents?

- Methodological Answer : Contradictions may stem from polymorphic forms or pH-dependent ionization. Conduct pH-solubility profiling (e.g., shake-flask method, 25°C) from pH 1–7. For organic solvents, use Karl Fischer titration to exclude water interference. Cross-validate with computational solubility parameters (Hansen Solubility Parameters) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.